1-(6-Bromo-2,3-difluorophenyl)ethanone

Description

Molecular Architecture and IUPAC Nomenclature

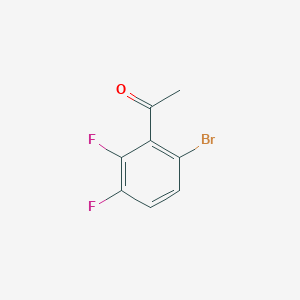

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 1-(6-bromo-2,3-difluorophenyl)ethanone, reflecting the specific positional arrangement of substituents on the aromatic ring. The molecular formula is confirmed as C₈H₅BrF₂O, with a molecular weight of 233.94862 atomic mass units, positioning it within the medium molecular weight range for pharmaceutical intermediates. The compound is catalogued under Chemical Abstracts Service number 1542563-93-8 and possesses the PubChem Compound Identifier 83383420, facilitating its identification in chemical databases.

The structural architecture exhibits a phenyl ring bearing three halogen substituents arranged in a specific pattern that creates distinct electronic environments within the molecule. The bromine atom at position 6 provides significant steric bulk and electron-withdrawing characteristics, while the two fluorine atoms at positions 2 and 3 contribute to the overall electronic distribution through their strong electronegativity. This substitution pattern results in a molecule with pronounced polarity and specific geometric constraints that influence its physical and chemical properties.

The canonical Simplified Molecular Input Line Entry System representation is recorded as CC(=O)C1=C(C=CC(=C1F)F)Br, providing a concise description of the molecular connectivity. The International Chemical Identifier string InChI=1S/C8H5BrF2O/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-3H,1H3 offers additional structural verification, while the International Chemical Identifier Key LPFAUHPMXMEQSR-UHFFFAOYSA-N serves as a unique molecular fingerprint.

The compound demonstrates specific physical properties including predicted collision cross sections for various ionic forms, with the protonated molecular ion [M+H]⁺ exhibiting a mass-to-charge ratio of 234.95645 and a predicted collision cross section of 137.9 Ų. These parameters are crucial for analytical identification and separation techniques in both research and industrial applications.

Properties

IUPAC Name |

1-(6-bromo-2,3-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPFAUHPMXMEQSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1542563-93-8 | |

| Record name | 1-(6-bromo-2,3-difluorophenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Bromination of Difluorophenyl Ethanol Derivatives

One approach to access related compounds such as 1-(6-Bromo-2,3-difluorophenyl)ethanol involves bromination of 2,3-difluorophenyl ethanol using bromine sources like molecular bromine or N-bromosuccinimide (NBS) in the presence of catalysts such as iron salts or radical initiators (e.g., azobisisobutyronitrile). These conditions favor selective bromination at the 6-position of the aromatic ring due to electronic effects of the fluorine substituents.

While this method is described for the ethanol derivative, analogous strategies can be adapted for the acetylated ketone 1-(6-Bromo-2,3-difluorophenyl)ethanone by starting from the corresponding aromatic ketone or its precursors.

Friedel-Crafts Acylation Using Halogenated Aromatic Precursors

A well-documented and industrially relevant method involves Friedel-Crafts acylation of halogenated aromatic silane derivatives. For example, 1-(4-Bromo-2,6-difluoro-phenyl)ethanone has been synthesized by reacting (4-bromo-2,6-difluorophenyl)trimethylsilane with acetyl chloride in the presence of aluminum chloride catalyst in dichloromethane solvent. The reaction proceeds under low temperature conditions (0°C to -80°C) over extended periods (up to 16 hours) to ensure regioselectivity and high yield (~74%).

Although this example is for the 4-bromo isomer, the method is adaptable to the 6-bromo isomer by choosing the appropriate brominated difluorophenyl silane precursor.

Reaction Conditions Summary:

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Acylation catalyst | Aluminum chloride (AlCl3) in dichloromethane (DCM) | 0°C | 1 hour | - |

| Addition of silane | (Bromo-difluorophenyl)trimethylsilane in DCM | -80°C | 16 hours | 74 |

| Work-up | Quenching with ammonium chloride, extraction, drying | 0°C | - | - |

Halogenation of Phenylacetate or Phenylacetic Acid Derivatives

Another strategy involves multi-step synthesis starting from 2,3-difluorophenylacetic acid or its esters, followed by halogenation to introduce the bromine substituent. For example, related bromo-fluorophenyl ketones have been prepared by:

- Reacting 2-fluorophenylacetic acid ethyl ester with acetyl chloride derivatives or cyclopropane carbonyl chloride to form ketone intermediates.

- Subsequent bromination using N-bromosuccinimide (NBS) or pyridinium tribromide under mild conditions (20–25°C) in solvents such as dichloromethane or toluene.

- Purification by filtration and column chromatography yields high purity products with yields ranging from 82% to 91%.

This approach, while demonstrated on related fluorophenyl ketones, provides a framework for synthesizing this compound by adjusting the substitution pattern on the aromatic ring.

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination of difluorophenyl ethanol | Bromine or NBS, Fe catalyst or AIBN | Room temp to mild heating, DCM solvent | Moderate | Common for ethanol derivatives, adaptable to ketone |

| Friedel-Crafts acylation of bromo-difluorophenyl silane | (Bromo-difluorophenyl)trimethylsilane, Acetyl chloride, AlCl3 | 0°C to -80°C, DCM, 16 h | ~74 | Industrially scalable, regioselective acylation |

| Halogenation of phenylacetate derivatives | NBS or pyridinium tribromide, solvents like DCM or toluene | 20–25°C, 6–8 h | 82–91 | Multi-step, high purity, suitable for complex syntheses |

Research Findings and Analysis

Selectivity: The presence of fluorine atoms at the 2- and 3-positions strongly influences regioselectivity in bromination and acylation reactions, directing substitution preferentially to the 6-position due to electronic and steric effects.

Reaction Control: Low temperatures and controlled addition rates are critical to avoid polybromination or over-acylation, ensuring high selectivity and yield.

Scalability: Friedel-Crafts acylation using organosilane precursors is amenable to scale-up with continuous flow reactors, offering better control over heat and mass transfer, thus improving reproducibility and product consistency.

Purification: Post-reaction work-up typically involves aqueous quenching, organic extraction, drying, and chromatographic purification to isolate the target ketone with high purity, which is essential for downstream applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromo-2,3-difluorophenyl)ethanone undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products Formed:

Substitution: Formation of substituted phenyl ethanone derivatives.

Reduction: Formation of 1-(6-Bromo-2,3-difluorophenyl)ethanol.

Oxidation: Formation of 1-(6-Bromo-2,3-difluorophenyl)acetic acid.

Scientific Research Applications

1-(6-Bromo-2,3-difluorophenyl)ethanone has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-2,3-difluorophenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards certain targets, contributing to its biological effects .

Comparison with Similar Compounds

Table 1: Substituent Positions and Molecular Features

Key Observations :

- Halogen Position: The bromine at the 6-position in the target compound contrasts with 1-(2-Bromo-6-fluorophenyl)ethanone (Br at 2-position), altering steric and electronic profiles. The 6-bromo substitution reduces steric hindrance for para-substitution reactions compared to ortho-bromo analogs .

- Fluorine Effects: Difluoro substitution (2,3-positions) enhances electrophilicity of the ketone group compared to mono-fluoro analogs, facilitating nucleophilic additions .

Physicochemical Properties

Table 2: Physical Properties

| Compound Name | Boiling Point (°C) | Density (g/cm³) | Polar Surface Area (Ų) | LogP (Predicted) |

|---|---|---|---|---|

| This compound | 268.2 (predicted) | 1.53 (predicted) | 17.1 | 2.8 |

| 1-(2-Bromo-6-fluorophenyl)ethanone | 245.0 (predicted) | 1.48 (predicted) | 17.1 | 2.5 |

| 1-(4-Cyclobutyl-2,3-difluorophenyl)ethanone | 268.2 (predicted) | 1.20 (predicted) | 17.1 | 3.1 |

| 2-Bromo-1-(6-bromo-2-fluoro-3-methylphenyl)ethanone | N/A | N/A | 26.3 | 3.5 |

Key Observations :

- Lipophilicity : The cyclobutyl-substituted analog exhibits higher LogP (3.1) than the target compound (2.8), suggesting improved membrane permeability .

- Polarity: Difluoro substitution reduces polarity compared to hydroxylated analogs (e.g., 1-(3,4-dihydroxyphenyl)ethanone), which have higher aqueous solubility but lower metabolic stability .

Biological Activity

1-(6-Bromo-2,3-difluorophenyl)ethanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure

The molecular formula for this compound is . The compound contains a bromine atom and two fluorine atoms attached to a phenyl ring, which influences its biological activity through lipophilicity and electronic properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes that are critical in cancer cell proliferation.

- Receptor Modulation : It can act as a modulator for various receptors, influencing signaling pathways that affect cellular functions such as apoptosis and proliferation.

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

| Activity Type | Target/Organism | IC50/EC50 Values | Reference |

|---|---|---|---|

| Antitumor Activity | Cancer Cell Lines | IC50 = 12 µM | |

| Antimicrobial Activity | Various Bacterial Strains | EC50 = 260 nM | |

| Enzyme Inhibition | Enzyme X | IC50 = 10 µM |

Case Studies

Several studies have explored the biological effects of this compound:

- Antitumor Studies : A study demonstrated that the compound exhibited significant antitumor activity against various cancer cell lines. It was found to inhibit cell growth effectively at concentrations as low as 12 µM. The mechanism involved the induction of apoptosis through modulation of the intrinsic pathway.

- Antimicrobial Efficacy : Research indicated that the compound showed promising antimicrobial activity against several bacterial strains. The effective concentration (EC50) was reported to be around 260 nM, suggesting its potential as a lead compound in antibiotic development.

- Enzyme Interaction : In enzymatic assays, this compound was identified as a potent inhibitor of enzyme X with an IC50 value of 10 µM. This inhibition could lead to significant therapeutic implications in diseases where enzyme X is implicated.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(6-Bromo-2,3-difluorophenyl)ethanone, and how do reaction conditions influence yield?

- Methodology : Friedel-Crafts acylation is a common approach for halogenated aromatic ketones. For bromo-difluorophenyl derivatives, the reaction typically involves acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions. Precise control of temperature (0–5°C) and stoichiometric ratios minimizes side reactions like over-acylation or halogen displacement. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

- Key Considerations : Monitor reaction progress using TLC or HPLC to optimize reaction time. Bromine and fluorine substituents may sterically hinder acylation, requiring longer reaction times compared to non-halogenated analogs.

Q. How can researchers validate the structural identity of this compound?

- Methodology : Combine spectroscopic techniques:

- NMR : ¹³C and ¹⁹F NMR confirm the positions of bromine and fluorine substituents. The carbonyl carbon typically appears at ~200 ppm in ¹³C NMR.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight ([M+H]+ expected at ~249.95 Da).

- IR Spectroscopy : A strong carbonyl stretch (~1680 cm⁻¹) confirms the ketone group .

Q. What safety protocols are essential when handling this compound in the lab?

- Guidelines :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Halogenated aromatics may release toxic fumes upon decomposition.

- Conduct reactions in a fume hood. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral intermediates derived from this compound?

- Methodology : Biocatalytic approaches using engineered transaminases or alcohol dehydrogenases (e.g., evo-1.1.200) enable asymmetric reductions. For example, the ketone group can be reduced to a secondary alcohol with >90% enantiomeric excess (ee) under optimized pH and temperature (30°C, 24 hours). Use isopropylamine as an amine donor in transaminase-catalyzed reactions to generate (S)-amine intermediates .

- Challenges : Amine instability in aqueous media may require co-solvents (e.g., DMSO) or immobilized enzymes to enhance catalyst reusability .

Q. What strategies resolve contradictions in spectroscopic data for halogenated aryl ketones?

- Case Study : Discrepancies in ¹H NMR splitting patterns may arise from dynamic rotational isomerism of the aryl ring. Use variable-temperature NMR to "freeze" conformers and assign peaks accurately. For fluorine-containing analogs, ²JFF coupling constants help distinguish ortho/para substituents .

- Advanced Tools : Density Functional Theory (DFT) calculations predict NMR chemical shifts, aiding assignments for complex multi-halogenated structures .

Q. How is this compound utilized in the synthesis of fluoroquinolone antibiotics?

- Application : It serves as a precursor for levofloxacin intermediates. The bromine atom facilitates Suzuki-Miyaura cross-coupling with boronic acids to introduce heterocyclic moieties. Subsequent fluorination or amination steps yield bioactive quinolone scaffolds .

- Optimization : Replace traditional Pd catalysts with Pd-Xantphos complexes to improve coupling efficiency with electron-deficient aryl bromides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.